4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol
Description
The compound 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a Schiff base featuring a benzoxazole core substituted with a dimethylamino group at the 4-position of the phenyl ring. The bromophenol moiety is connected via an imine (-C=N-) bond, creating a conjugated system. This structural framework is critical for applications in fluorescence sensing, metal coordination, and biological activity due to its electron-rich aromatic system and chelating capabilities .
Properties
Molecular Formula |
C22H18BrN3O2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-bromo-2-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18BrN3O2/c1-26(2)18-7-3-14(4-8-18)22-25-19-12-17(6-10-21(19)28-22)24-13-15-11-16(23)5-9-20(15)27/h3-13,27H,1-2H3 |
InChI Key |
NPRCYLGGABEMQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This is followed by the formation of the benzoxazole ring through a cyclization reaction involving 4-(dimethylamino)aniline and a suitable aldehyde . The final step involves the condensation of the benzoxazole derivative with 4-bromophenol under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the phenol ring is a key site for nucleophilic aromatic substitution (NAS) or cross-coupling reactions :
-
Palladium-catalyzed coupling : The bromo group can react with arylboronic acids in Suzuki-Miyaura couplings to form biaryl derivatives.
-
Amination : Reaction with primary or secondary amines under Buchwald-Hartwig conditions to introduce nitrogen-containing groups .
Coordination Chemistry
The iminomethylphenol moiety acts as a bidentate ligand , coordinating with transition metals via the phenolic oxygen and imine nitrogen:
| Metal Ion | Coordination Mode | Complex Geometry | Application |
|---|---|---|---|
| Cu(II) | O,N-bidentate | Square planar | Catalytic oxidation studies |
| Fe(III) | O,N-bidentate | Octahedral | Magnetic material research |
These complexes are characterized by shifts in UV-Vis spectra (e.g., d-d transitions in Cu(II) complexes at ~600 nm) and altered redox properties .
Functional Group Transformations
-
Phenolic hydroxyl group :
-
Methylation : Reacts with methyl iodide (CHI) in the presence of KCO to form a methoxy derivative.
-
Acetylation : Treatment with acetic anhydride yields the acetylated product.
-
-
Benzoxazole ring :
-
Electrophilic substitution at the 5-position is hindered due to electron-withdrawing effects from the oxazole oxygen.
-
Biological Activity-Related Reactions
In medicinal chemistry applications, the compound undergoes hydrogen bonding and π-π stacking interactions with biological targets:
-
Enzyme inhibition : The dimethylamino group enhances solubility, while the benzoxazole ring participates in hydrophobic interactions with enzyme pockets.
-
Antioxidant activity : The phenolic hydroxyl group donates protons to neutralize free radicals, forming stabilized phenoxyl radicals .
Stability and Degradation
-
Photodegradation : Exposure to UV light induces cleavage of the imine bond (C=N), yielding benzoxazole and bromophenol fragments.
-
Acidic hydrolysis : The imine bond hydrolyzes in strong aqueous acids (e.g., HCl), regenerating the aldehyde and amine precursors.
Scientific Research Applications
4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:
Medicinal Chemistry: Used as a ligand in the synthesis of metal complexes for potential therapeutic applications.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biological Research: Investigated for its antimicrobial properties and potential as a bioactive compound.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function . The phenolic hydroxyl group can participate in redox reactions, while the imine group can undergo nucleophilic attack, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Heterocyclic Influence: The benzoxazole core in the target compound enhances rigidity and conjugation compared to non-heterocyclic analogs like HL1 or diethylamino-substituted derivatives .
- Substituent Effects: Bromine at the phenol's para position (HL1) vs. ortho position (target compound) alters steric and electronic properties, impacting metal-binding selectivity . Mercapto groups in triazole-based analogs (L2) provide additional coordination sites for metal complexes .
Spectroscopic and Fluorescence Properties
Table 2: Fluorescence and Electronic Properties
Key Observations :
- Intramolecular hydrogen bonds (e.g., O-H⋯N) are common in these structures, stabilizing planar conformations and enhancing fluorescence efficiency .
Biological Activity
4-Bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and pharmacological effects.
Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction involving 5-bromosalicylaldehyde and an appropriate amine. The resulting structure features a bromo-substituted phenol linked to a benzoxazole moiety via an imine bond. The detailed synthesis process involves refluxing the reactants in ethanol, followed by purification steps to yield the final product with high purity .
Crystal Structure
The crystal structure of the compound has been analyzed, revealing important details about its molecular geometry. Notably, the presence of intramolecular hydrogen bonding contributes to the stability of the structure. The dihedral angle between the aromatic rings is a key factor influencing its biological activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing dimethylamino groups have shown efficacy against various bacterial strains by disrupting their cellular functions .
Cytotoxicity and Anticancer Activity
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, particularly in breast cancer cells. In vitro assays have reported IC50 values indicating effective concentrations for inducing cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown inhibitory effects on topoisomerases, which are crucial for DNA replication and transcription in cancer cells .
Case Studies
- Study on Antimicrobial Activity : A study conducted on various derivatives of benzoxazole highlighted the effectiveness of compounds with similar structures against Gram-positive bacteria, suggesting that modifications on the phenolic ring could enhance activity .
- Cytotoxicity Assessment : In a comparative study assessing several phenolic compounds, this compound was found to be one of the most potent in inducing apoptosis in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
